Proctolin
Overview
Description
Cefoselis sulfate is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefoselis sulfate involves multiple steps, starting from the raw material and proceeding through various chemical reactions. One of the methods includes reacting the intermediate compound with specific reagents under controlled conditions to obtain cefoselis sulfate .
Industrial Production Methods
Industrial production of cefoselis sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefoselis sulfate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.
Oxidation: Cefoselis sulfate can undergo oxidation reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be identified and quantified using techniques like HPLC .
Scientific Research Applications
Cefoselis sulfate has a broad range of scientific research applications:
Mechanism of Action
Cefoselis sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure and ultimately causing cell lysis and death . The compound is also stable against β-lactamases, enhancing its efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Cefoselis sulfate is compared with other fourth-generation cephalosporins such as cefpirome and cefepime. While all these compounds exhibit broad-spectrum antibacterial activity, cefoselis sulfate is particularly noted for its effectiveness against gram-positive and gram-negative organisms, including Pseudomonas aeruginosa . Similar compounds include:
- Cefpirome
- Cefepime
- Ceftazidime
- Ceftriaxone
Cefoselis sulfate stands out due to its ability to penetrate the blood-brain barrier and its high activity against a wide range of pathogens .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57966-42-4, 35373-63-8 | |
Record name | Proctolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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